![molecular formula C7H7ClN2O2 B3058497 6-Chloro-2,4-dimethyl-3-nitropyridine CAS No. 89793-08-8](/img/structure/B3058497.png)
6-Chloro-2,4-dimethyl-3-nitropyridine
Overview
Description
6-Chloro-2,4-dimethyl-3-nitropyridine is a nitro pyridine derivative with a chlorine atom and two methyl groups attached to the pyridine ring . It is commonly used as a building block in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds .
Synthesis Analysis
The synthesis of 6-Chloro-2,4-dimethyl-3-nitropyridine involves taking 2,6-dimethyl-4-pyrone as a raw material, firstly carrying out ammonolysis aromatization reaction on the raw material and triphenylmethylamine under the catalysis of Lewis acid to obtain a 2,6-dimethyl-1-triphenylmethyl pyrone crude product, then carrying out chlorination and deprotection in the presence of phosphorus oxychloride to obtain 4-chloro-2,6-dimethylpyridine, and then carrying out nitration on the 4-chloro-2,6-dimethylpyridine and a dehydrating agent/nitric acid to obtain the 4-chloro-2,6-dimethyl-3-nitropyridine .Molecular Structure Analysis
The molecular formula of 6-Chloro-2,4-dimethyl-3-nitropyridine is C7H7ClN2O2 . Its average mass is 186.596 Da and its mono-isotopic mass is 186.019608 Da .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
6-Chloro-2,4-dimethyl-3-nitropyridine is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . Its melting point is between 57-59°C .Scientific Research Applications
Crystal Structure and Intermolecular Interactions
- Attractive Intermolecular Interactions : The study of crystal structures of derivatives of nitropyridine N-oxide, such as 3-chloro-2,6-dimethyl-4-nitropyridine N-oxide, reveals the presence of medium strong hydrogen bonds and intermolecular contacts like CH3⋯Cl. These intermolecular interactions significantly impact the crystal packing and stability of the compounds (Hanuza et al., 1997).
Vibrational Properties and Spectroscopic Analysis
- Vibrational Properties : The vibrational properties of compounds such as 2,6-dimethyl-4-nitropyridine N-oxide have been extensively analyzed. These studies provide insights into the molecular structures and interactions within these compounds (Yıldırım et al., 2011).
Synthesis and Reactivity
- Synthetic Applications : The nitration of dimethylpyridazine derivatives and their conversion to aminopyridazines demonstrates the chemical reactivity and synthetic potential of compounds like 6-chloro-2,4-dimethyl-3-nitropyridine (Nakagome, 1963).
- Electroorganic Synthesis : Electrochemical methods have been applied to synthesize derivatives of chloropyridine, showcasing the versatility of these compounds in synthetic organic chemistry (Raju et al., 2003).
Electronic Structure and NMR Analysis
- Electronic and NMR Studies : Investigations into the structure, vibrational, electronic, and NMR properties of chloro-nitropyridine derivatives provide deep insights into their electronic structure and molecular behavior (Velraj et al., 2015).
Safety and Hazards
Future Directions
Nitropyridines, including 6-Chloro-2,4-dimethyl-3-nitropyridine, are important synthetic intermediates for new pesticides and medicines . They can be an excellent starting material for the preparation of pyridine derivatives . The continuous flow methodology is being used to minimize the accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .
Mechanism of Action
Target of Action
It’s structurally similar compound, 2,4,6-trichloro-3-nitropyridine, is known to be used in the synthesis of imigliptin, a dpp-4 inhibitor used in the treatment of type 2 diabetes . This suggests that 6-Chloro-2,4-dimethyl-3-nitropyridine may also target DPP-4 or similar enzymes.
Pharmacokinetics
It is known to be soluble in methanol , which may influence its absorption and distribution. Its pKa is predicted to be 2.60±0.10 , which could affect its ionization state and thus its absorption and distribution.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6-Chloro-2,4-dimethyl-3-nitropyridine. For instance, it should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its stability could also be affected by pH due to its pKa value .
properties
IUPAC Name |
6-chloro-2,4-dimethyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-3-6(8)9-5(2)7(4)10(11)12/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJLDJKORNDTNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1[N+](=O)[O-])C)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40508712 | |
Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89793-08-8 | |
Record name | 6-Chloro-2,4-dimethyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40508712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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